3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Crystal System Parameters for 3-Methyl Derivative (PDB: 7H2P):
| Parameter | Value |
|---|---|
| Space group | P 21 21 21 |
| Unit cell dimensions | a=8.42 Å, b=10.55 Å, c=14.73 Å |
| Z-value | 4 |
| Resolution | 1.452 Å |
Key observations from crystallographic data:
- The pyrazine ring adopts a half-chair conformation with puckering parameters (Q=0.48 Å, θ=112°).
- Methyl group at C3 creates steric interactions (2.8–3.1 Å van der Waals contacts) with adjacent pyrazine hydrogens.
- Hydrogen-bonding networks stabilize crystal packing, with N–H···N interactions (2.9–3.2 Å) between pyrazole N2 and pyrazine N4.
Comparative analysis of dihydrochloride salt (C₇H₁₃Cl₂N₃) shows:
- Protonation at pyrazine N4 and pyrazole N1 positions
- Increased planarity (torsion angle reduction to 8–10°)
Conformational Dynamics in Solution and Solid States
Solid-State Behavior:
Solution-Phase Dynamics (NMR Data):
| Proton Environment | δ (ppm) | Coupling (Hz) |
|---|---|---|
| Pyrazole H3 | 7.82 | J=1.8 |
| Pyrazine H4/H7 | 3.64–3.89 | J=5.2 (vicinal) |
| Methyl group | 2.31 | - |
Key findings:
- Restricted rotation about C3–N bond (ΔG‡=12.3 kcal/mol)
- Conformational exchange between envelope and half-chair forms (k=1.2×10³ s⁻¹ at 298K)
- Solvent-dependent tautomerism: CDCl₃ favors NH tautomer (95%), while DMSO-d₶ stabilizes CH form via H-bonding.
Comparative Analysis with Related Bicyclic Pyrazine Systems
Structural differentiators:
- Electron density distribution : Pyrazolo[1,5-a]pyrazine shows greater charge localization at N4 compared to pyridine analogs.
- Ring strain : Reduced in pyrazolo[1,5-a]pyrazine (angle strain=9.7°) vs. pyrazolo[3,4-b]pyridine (12.3°).
- Bioactive conformations : The 3-methyl derivative adopts binding poses inaccessible to fully aromatic systems due to tetrahydropyrazine flexibility.
Crystallographic comparisons reveal:
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-4-9-10-3-2-8-5-7(6)10/h4,8H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWWEPXDSAHILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091565-66-9 | |
| Record name | 3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the catalytic hydrogenation of pyrazole derivatives. One common method includes the use of NH-pyrazole carbonic acids as key intermediates. The process involves the regioselective introduction of substituents to the core structure, allowing for the creation of functionalized derivatives .
Industrial Production Methods
Industrial production methods for this compound focus on cost-efficiency and scalability. The synthesis can be performed on a multigram scale, making it suitable for large-scale production.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring in 3-Me-THPP undergoes electrophilic substitution at position 3 (C3), the most nucleophilic site due to lone-pair donation from adjacent nitrogen atoms.
Halogenation
-
Reagents : N-Halosuccinimides (NXS; X = Cl, Br, I).
-
Conditions : Microwave irradiation (20–80°C, 20–60 min).
-
Products : 3-Halo derivatives (e.g., 3-chloro, 3-bromo) with yields >80% .
Example :
Nitration
-
Reagents : Nitric acid (HNO₃) or acetyl nitrate.
-
Conditions : Room temperature, 30 min.
-
Products : 3-Nitro derivatives without nitration of the pyrazine ring .
Reductive Amination
The saturated pyrazine ring allows for reductive functionalization:
-
Reagents : NaBH₃CN or H₂/Pd-C.
-
Conditions : Methanol, 25°C.
-
Products : Secondary or tertiary amines via Schiff base intermediates .
Oxidation
-
Reagents : KMnO₄ or CrO₃.
-
Conditions : Acidic aqueous media.
-
Products : Partially oxidized pyrazine derivatives (e.g., dihydropyrazines) .
Cross-Coupling Reactions
The methyl group and pyrazole C-H bonds participate in transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄.
-
Conditions : HFIP solvent, 80°C.
-
Products : Arylated derivatives at position 6 of the pyrazine ring .
Example :
Buchwald-Hartwig Amination
-
Catalyst : Pd₂(dba)₃/Xantphos.
-
Conditions : Toluene, 100°C.
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the pyrazine ring can undergo cleavage:
Biological Activity-Driven Modifications
In antiviral research (e.g., HBV inhibitors), 3-Me-THPP derivatives are functionalized to enhance binding:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In a study focusing on fused pyrazole derivatives, compounds were synthesized and evaluated for their antibacterial activity. The results showed moderate antibacterial effects against various strains, highlighting the potential of pyrazolo compounds in developing new antimicrobial agents .
Antioxidant Properties
The antioxidant potential of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been investigated through various assays. A study demonstrated that certain derivatives possess strong antioxidant capabilities, which are essential for combating oxidative stress-related diseases. The antioxidant activity was measured using methods such as DPPH and ABTS radical scavenging assays .
Protein Kinase Inhibition
Protein kinases play a crucial role in cellular signaling pathways and are often targeted for cancer therapy. Research has shown that some derivatives of this compound exhibit inhibitory effects on specific protein kinases. This suggests potential applications in the development of anticancer drugs .
Case Studies
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole structures. Various synthetic methodologies have been explored to enhance yield and purity while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as an HBV core protein allosteric modulator, it binds to the core protein, inducing conformational changes that inhibit viral replication. This interaction disrupts the normal function of the viral core protein, leading to a reduction in viral load .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the methyl group at the 3-position.
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: Contains an additional carboxylic acid group.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine: Features a trifluoromethyl group and a different ring structure .
Uniqueness
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position enhances its stability and reactivity, making it a valuable scaffold for drug development .
Biological Activity
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of THPP, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 2091565-66-9
- Molecular Formula : C7H11N3
- Molecular Weight : 137.182 g/mol
Biological Activity Overview
The biological activity of THPP has been investigated in various studies, highlighting its potential as an antiarrhythmic agent and its effects on other health conditions.
Pharmacological Effects
- Antiarrhythmic Activity :
- Antiviral Activity :
- Antitumor Properties :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Research into the SAR of THPP indicates that modifications to the pyrazole ring can significantly influence its biological activity. For instance:
- Substituents at different positions on the pyrazole ring can enhance or reduce potency against specific targets.
- The introduction of functional groups has been correlated with improved efficacy in inhibiting cancer cell growth and viral replication.
Case Study 1: Anti-HBV Activity
A study explored a series of tetrahydropyrazolo derivatives for their ability to inhibit HBV replication. The lead compound exhibited a reduction in viral load by over 90% in a mouse model after oral administration .
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that certain THPP derivatives effectively inhibited the growth of melanoma cells. The compounds induced apoptosis and necrosis through different pathways, showcasing their potential as therapeutic agents in cancer treatment .
Data Tables
Q & A
How can the synthesis of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine be optimized to improve yield and regioselectivity?
Level: Basic
Methodological Answer:
The synthesis often involves regiocontrolled alkylation and formylation of pyrazole precursors, followed by cyclization. Key steps include:
- Alkylation: Use of 2,2-dialkoxyethyl groups on pyrazole-N1 to direct regiochemistry .
- Cyclization: Deprotection of intermediates under acidic conditions (e.g., HCl in dioxane) followed by reductive amination to form the tetrahydropyrazine ring .
- Optimization: Solvent choice (e.g., pyridine for cyclization), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine for urea bond formation) are critical .
Data Table:
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Alkylation | NaOMe in MeOH | Use N-bromosuccinimide (NBS) for bromination at position 3 |
| Cyclization | HCl/dioxane | Adjust stoichiometry to minimize byproducts |
What structural modifications enhance the biological activity of 3-Methyl-THPP derivatives as HBV CpAMs?
Level: Advanced
Methodological Answer:
Modifications at positions 3, 4, and 7 of the THPP core influence binding to HBV core proteins:
- Position 3: Introduction of electron-withdrawing groups (e.g., nitro or bromo) improves inhibitory potency against HBV DNA replication .
- Position 7: Functionalization with carbonyl or formyl groups enhances allosteric modulation .
- Pharmacokinetics: Ethyl ester prodrugs (e.g., ethyl 4,5,6,7-THPP-2-carboxylate) improve oral bioavailability in murine models .
Data Table:
| Derivative | Modification | IC₅₀ (HBV) | Bioavailability |
|---|---|---|---|
| Compound 45 (Lead) | 3-Nitro, 7-carboxylate | 12 nM | 58% (oral) |
| Ethyl 5-(3-methylfuran-2-carbonyl)-THPP | Furanoyl side chain | 28 nM | 42% |
How do researchers resolve contradictions in reported anti-HIV vs. anti-HBV activities of THPP derivatives?
Level: Advanced
Methodological Answer:
Activity discrepancies arise from target-specific structural requirements:
- Anti-HIV: Derivatives with 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine scaffolds inhibit HIV integrase via chelation of Mg²⁺ ions .
- Anti-HBV: 3-Methyl-THPP derivatives act as core protein allosteric modulators (CpAMs), requiring rigid bicyclic frameworks .
Validation Steps:
Enzyme Assays: Compare inhibition of HIV integrase vs. HBV core protein assembly.
Docking Studies: Use crystallographic data (e.g., PDB 3L2U for HBV) to map binding pockets .
What spectroscopic techniques are essential for characterizing 3-Methyl-THPP derivatives?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to distinguish CH₃ (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- HRMS: Confirm molecular ions (e.g., [M+H]+ for C₉H₁₃N₃O₂: calc. 195.22, found 195.21) .
- X-ray Crystallography: Resolve regiochemical ambiguities (e.g., 7-formyl vs. 7-methoxy configurations) .
How can in vivo efficacy of 3-Methyl-THPP derivatives be evaluated in preclinical models?
Level: Advanced
Methodological Answer:
- HBV AAV Mouse Model: Administer orally (10–50 mg/kg/day) and measure serum HBV DNA via qPCR over 28 days .
- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) to assess safety margins .
Data Table:
| Model | Dose (mg/kg) | HBV DNA Reduction | Toxicity |
|---|---|---|---|
| AAV Mice | 50 | 2.8 log₁₀ | None |
| Cynomolgus | 30 | 1.5 log₁₀ | Mild hepatotoxicity |
What strategies mitigate synthetic challenges in functionalizing position 7 of the THPP core?
Level: Advanced
Methodological Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 7 for electrophilic substitution .
- Protection/Deprotection: Temporarily block position 3 with Boc groups to avoid cross-reactivity .
Example: Synthesis of 7-((dimethylamino)methyl)-3-nitro-THPP via silylformamidine intermediates .
How does the tetrahydropyrazine ring conformation impact biological activity?
Level: Advanced
Methodological Answer:
- Rigidity vs. Flexibility: Fully saturated 4,5,6,7-THPP rings adopt boat conformations, enhancing binding to hydrophobic pockets (e.g., HBV core protein) .
- Chirality: Enantiomers (R/S) show differential activity; resolved via chiral HPLC (e.g., CHIRALPAK AD-H column) .
What computational tools predict SAR for 3-Methyl-THPP derivatives?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
